molecular formula C20H25BrN2O3 B283352 2-{2-BROMO-4-[(ISOBUTYLAMINO)METHYL]-6-METHOXYPHENOXY}-N~1~-PHENYLACETAMIDE

2-{2-BROMO-4-[(ISOBUTYLAMINO)METHYL]-6-METHOXYPHENOXY}-N~1~-PHENYLACETAMIDE

Cat. No.: B283352
M. Wt: 421.3 g/mol
InChI Key: BBWAIRYNJKNJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-BROMO-4-[(ISOBUTYLAMINO)METHYL]-6-METHOXYPHENOXY}-N~1~-PHENYLACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and an amide linkage, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-BROMO-4-[(ISOBUTYLAMINO)METHYL]-6-METHOXYPHENOXY}-N~1~-PHENYLACETAMIDE typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-BROMO-4-[(ISOBUTYLAMINO)METHYL]-6-METHOXYPHENOXY}-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{2-BROMO-4-[(ISOBUTYLAMINO)METHYL]-6-METHOXYPHENOXY}-N~1~-PHENYLACETAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-BROMO-4-[(ISOBUTYLAMINO)METHYL]-6-METHOXYPHENOXY}-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methoxynaphthalene: Shares the bromine and methoxy groups but differs in the overall structure.

    5-Bromo-2-methoxy-4-(p-tolyliminomethyl)phenol: Contains similar functional groups but has a different core structure.

Uniqueness

2-{2-BROMO-4-[(ISOBUTYLAMINO)METHYL]-6-METHOXYPHENOXY}-N~1~-PHENYLACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H25BrN2O3

Molecular Weight

421.3 g/mol

IUPAC Name

2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C20H25BrN2O3/c1-14(2)11-22-12-15-9-17(21)20(18(10-15)25-3)26-13-19(24)23-16-7-5-4-6-8-16/h4-10,14,22H,11-13H2,1-3H3,(H,23,24)

InChI Key

BBWAIRYNJKNJHD-UHFFFAOYSA-N

SMILES

CC(C)CNCC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CC=CC=C2)OC

Canonical SMILES

CC(C)CNCC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CC=CC=C2)OC

Origin of Product

United States

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